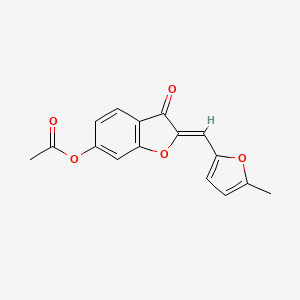

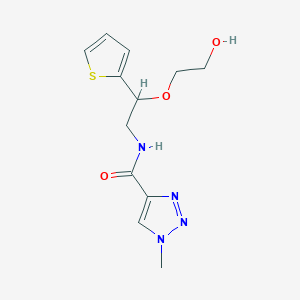

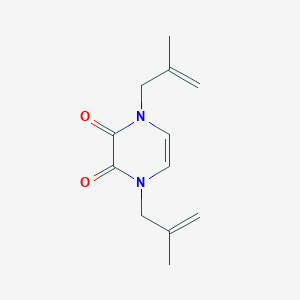

![molecular formula C20H13ClN2O2S B2773564 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide CAS No. 292066-48-9](/img/structure/B2773564.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives are known for their wide range of biological activities, including anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of these compounds is further confirmed by X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various spectroscopic techniques. For instance, the melting point, IR spectrum, NMR spectrum, and mass spectrum can provide valuable information about the compound .

Scientific Research Applications

Synthesis and Chemical Properties

- Organic Synthesis : N-halogen compounds, including benzothiazole derivatives, have been explored for their reactivity and potential in synthesizing complex molecules. For instance, the preparative studies on N-benzimidoylsulfilimines show the versatility of these compounds in forming various chemical structures, such as oxadiazoles and thiadiazolyl derivatives, through thermolysis and reactions with sodium hypochlorite and potassium thiocyanate (Fuchigami & Odo, 1977).

Antimicrobial and Anti-inflammatory Applications

- Antimicrobial Activity : Some benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, thiazole derivatives have shown antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Chawla, 2016). Another study synthesized and evaluated novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, revealing some compounds with significant anti-bacterial, antifungal, and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015).

Antitumor Applications

- Antitumor Properties : The role of benzothiazole derivatives in cancer treatment has been a subject of research. A study on the synthesis and metabolic formation of 2-(4-aminophenyl)benzothiazoles and their C- and N-oxidation products explored their biological properties, highlighting the selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999). Another research synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, indicating their potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

Luminescence and Material Science

- Luminescent Properties : The study of benzothiazole derivatives in material science, particularly their luminescent properties, has been fruitful. For example, certain benzothiazole derivatives have been prepared and investigated for their luminescence properties, which are useful for white light emission in aggregated states, demonstrating their application in light-emitting devices (Lu et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound has shown significant inhibitory activity against these enzymes .

Mode of Action

The compound interacts with its targets, the COX-1 and COX-2 enzymes, by binding to their active sites . This interaction inhibits the enzymes’ activity, leading to a decrease in the production of pro-inflammatory mediators .

Biochemical Pathways

The compound affects the cyclooxygenase pathway , which is involved in the inflammatory response . By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of COX-1 and COX-2 enzymes . This leads to a reduction in the production of pro-inflammatory mediators, resulting in an anti-inflammatory effect . The compound has also shown significant inhibition of albumin denaturation .

Action Environment

It is known that the compound’s anti-inflammatory activity can be evaluated in vitro

Future Directions

Biochemical Analysis

Biochemical Properties

Compounds with a benzothiazole ring have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit potent cytotoxicity against various human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide in animal models. It’s crucial to note that the effects of such compounds can vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

Benzothiazole derivatives have been found to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2S/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQYFCMBWDOZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

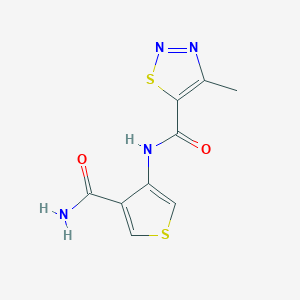

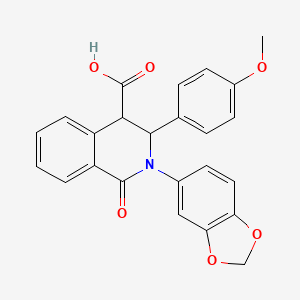

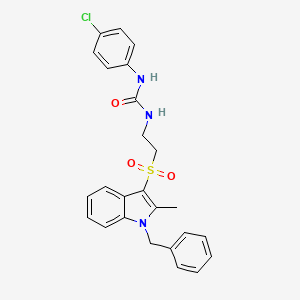

![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773485.png)

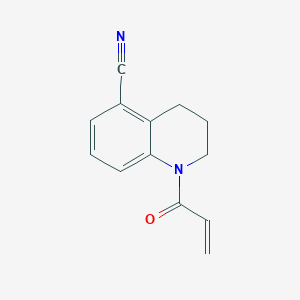

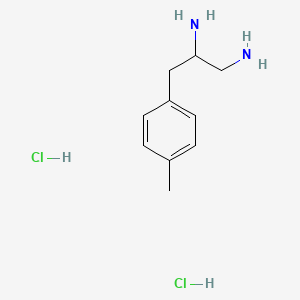

![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2773490.png)

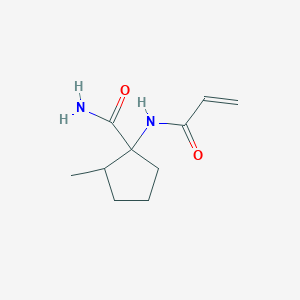

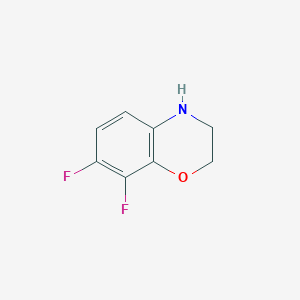

![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2773496.png)

![5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2773504.png)